(2-Benzyl-1H-benzimidazol-1-yl)acetic acid

Lipophilicity ADME Medicinal Chemistry

Ensure SAR integrity with the exact 2-benzylbenzimidazole acetic acid scaffold (CAS 152342-26-2). Its elevated LogP (2.71 vs −0.92 for parent) and pH-dependent distribution (LogD₅.₅ 0.83) directly influence target engagement, membrane permeability, and intracellular accumulation profiles in CRTH2 antagonist (WO2006034418A2), receptor tyrosine kinase inhibitor (EP1663988A1), and ALR2 inhibitor programs. Generic benzimidazole acetic acid congeners cannot substitute without compromising potency trends. Sourced with ≥95% purity for reliable hit-to-lead and fragment-based screening workflows.

Molecular Formula C16H14N2O2
Molecular Weight 266.29 g/mol
CAS No. 152342-26-2
Cat. No. B134292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Benzyl-1H-benzimidazol-1-yl)acetic acid
CAS152342-26-2
Molecular FormulaC16H14N2O2
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=[N+](C3=CC=CC=C3N2)CC(=O)[O-]
InChIInChI=1S/C16H14N2O2/c19-16(20)11-18-14-9-5-4-8-13(14)17-15(18)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,20)
InChIKeyYGQSPVGSEYRMNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility22.4 [ug/mL]

(2-Benzyl-1H-benzimidazol-1-yl)acetic Acid (CAS 152342-26-2): Procurement-Grade Physicochemical and Scaffold Profile


(2-Benzyl-1H-benzimidazol-1-yl)acetic acid is a benzimidazole-acetic acid hybrid that incorporates a benzyl group at the 2-position of the benzimidazole core and a carboxylic acid moiety at the 1-position . This substitution pattern confers a distinct physicochemical signature—moderate lipophilicity (LogP ≈ 2.71), limited aqueous solubility (~322 mg/L at 25 °C), and four rotatable bonds—that differentiates it from simpler benzimidazole-1-acetic acid congeners [1][2]. The compound serves as a versatile building block in medicinal chemistry, particularly for constructing libraries of CRTH2 antagonists, aldose reductase inhibitors, and kinase-targeting probes [3][4][5].

Why (2-Benzyl-1H-benzimidazol-1-yl)acetic Acid Cannot Be Replaced by Other Benzimidazole Acetic Acids in Structure-Driven Assays


Substituting (2-benzyl-1H-benzimidazol-1-yl)acetic acid with a simpler benzimidazole-1-acetic acid or a 2-alkyl/2-aryl analog fundamentally alters three critical molecular properties that govern target engagement and assay reproducibility. First, the 2-benzyl group elevates LogP by approximately 1.6 units relative to the unsubstituted core, shifting the compound’s partitioning behavior in cell-based assays and potentially changing membrane permeability [1]. Second, the pH-dependent distribution (LogD at pH 5.5) of the benzyl derivative is >0.8, whereas the parent benzimidazole-1-acetic acid exhibits a negative LogD (−0.92), meaning the two compounds will differentially accumulate in intracellular compartments . Third, the four rotatable bonds of the benzyl analog provide conformational flexibility that is absent in more rigid congeners, influencing ligand–protein docking poses and structure–activity relationship (SAR) trends [2]. Consequently, data generated with a generic benzimidazole acetic acid cannot be extrapolated to the 2-benzyl derivative without risking misinterpretation of potency, selectivity, or off-target profiles.

Quantitative Differentiation of (2-Benzyl-1H-benzimidazol-1-yl)acetic Acid: Head-to-Head and Cross-Study Comparisons


Lipophilicity (LogP) Drives Differential Membrane Partitioning

The presence of the 2-benzyl group increases lipophilicity by approximately 1.6 LogP units compared to the unsubstituted benzimidazole-1-acetic acid scaffold [1]. This change predicts enhanced passive diffusion across lipid bilayers and altered cellular distribution .

Lipophilicity ADME Medicinal Chemistry

pH-Dependent Distribution (LogD) Alters Intracellular Accumulation

At physiological pH (5.5–7.4), the 2-benzyl derivative remains predominantly neutral (LogD > 0.8), whereas the parent benzimidazole-1-acetic acid is largely ionized (LogD = −0.92) . This disparity affects compound accumulation in acidic organelles (e.g., lysosomes) and cytosol [1].

LogD Distribution coefficient Cell-based assays

Aqueous Solubility Constrains Formulation and Assay Buffer Choices

The 2-benzyl derivative exhibits moderate aqueous solubility (321.7 mg/L), approximately 20-fold lower than the unsubstituted benzimidazole-1-acetic acid (estimated solubility >6000 mg/L based on LogP) . This solubility window is sufficient for DMSO stock solutions but requires attention to buffer composition in aqueous assays [1].

Solubility Formulation Assay development

Rotatable Bond Count Modulates Conformational Flexibility and Ligand Efficiency

With four rotatable bonds, (2-benzyl-1H-benzimidazol-1-yl)acetic acid adopts a greater number of low‑energy conformations than the rigid benzimidazole-1-acetic acid core (typically 2 rotatable bonds) [1]. Increased flexibility can enhance binding to proteins with induced‑fit pockets but also increases entropic penalties [2].

Rotatable bonds Ligand efficiency Molecular flexibility

Polar Surface Area (PSA) Balances Permeability and Solubility

The topological polar surface area (TPSA) of (2-benzyl-1H-benzimidazol-1-yl)acetic acid is 55.12 Ų, placing it within the range considered favorable for blood‑brain barrier penetration (<70 Ų) while maintaining moderate solubility [1][2]. By comparison, more polar benzimidazole acetic acids (e.g., those bearing additional hydroxyl groups) exhibit PSA values >90 Ų, which may limit membrane crossing [3].

Polar surface area Permeability Drug-likeness

Hydrogen Bond Donor/Acceptor Count Optimizes Binding Interactions

The compound presents one hydrogen bond donor (carboxylic acid –OH) and four hydrogen bond acceptors (two benzimidazole nitrogen atoms and two carbonyl oxygen atoms) [1]. This pattern is conserved among many benzimidazole-1-acetic acid derivatives, but the specific spatial arrangement enforced by the 2-benzyl group may influence the directionality and strength of hydrogen bonds with biological targets [2].

Hydrogen bonding Molecular recognition Drug design

High-Value Procurement Scenarios for (2-Benzyl-1H-benzimidazol-1-yl)acetic Acid (CAS 152342-26-2)


Medicinal Chemistry: CRTH2 (DP2) Antagonist Scaffold Elaboration

The 2-benzylbenzimidazole acetic acid core is explicitly claimed in patent WO2006034418A2 as a privileged scaffold for developing CRTH2 receptor antagonists [7]. The moderate lipophilicity (LogP 2.71) and four rotatable bonds provide a balance of membrane permeability and conformational adaptability, enabling systematic SAR exploration of the acetic acid moiety and the pendant benzyl ring . Procurement of this exact CAS number ensures consistency with the patent exemplars and facilitates rapid progression to lead optimization.

Building Block for Kinase Inhibitor Libraries

EP1663988A1 describes benzyl-benzimidazolyl derivatives as inhibitors of receptor tyrosine kinases (TIE-2, VEGFR, PDGFR, FGFR, FLT/KDR) [7]. The (2-benzyl-1H-benzimidazol-1-yl)acetic acid intermediate can be functionalized at the carboxylic acid to generate amides, esters, or heterocycles, allowing parallel synthesis of focused kinase inhibitor libraries . Its PSA (55.12 Ų) and hydrogen-bonding capacity align with typical kinase hinge-binding motifs, making it a strategic starting material.

Aldose Reductase Inhibitor Development

Benzimidazole acetic acid derivatives are well-validated aldose reductase (ALR2) inhibitors; the [1,2,4]triazino[4,3-a]benzimidazole acetic acid series exhibited IC50 values as low as 0.36 μM [7]. While the parent (2-benzyl-1H-benzimidazol-1-yl)acetic acid itself is a simpler congener, it serves as a key intermediate for constructing more elaborate triazino-fused systems . The benzyl group at the 2-position is a critical determinant of ALR2 selectivity versus aldehyde reductase, as demonstrated by structure–activity studies [6].

Physicochemical Property-Driven Fragment Screening

With a molecular weight of 266.3 Da, 4 rotatable bonds, and a PSA of 55.12 Ų, (2-benzyl-1H-benzimidazol-1-yl)acetic acid falls within the “Rule of Three” guidelines for fragment-based drug discovery [7]. Its moderate solubility (∼322 mg/L) and favorable LogD at pH 5.5 (0.83) make it suitable for fragment screening at concentrations up to 1 mM in aqueous buffer containing ≤5% DMSO . The carboxylic acid handle permits straightforward elaboration to amides or esters for hit‑to‑lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-Benzyl-1H-benzimidazol-1-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.